pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate
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Overview
Description
Pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate is a chemical compound with the molecular formula C10H15N3O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to purine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the use of ammonium acetate (NH4OAc) to facilitate the cyclization process, resulting in the formation of pyrimidine derivatives with various substituents . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP), leading to the accumulation of DNA damage and cell death in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Purine derivatives: Structurally related to pyrimidines, purine derivatives also show significant biological activities and are used in medicinal chemistry.
Uniqueness
Pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate is unique due to its specific substitution pattern and the presence of the pentyl group, which may enhance its lipophilicity and biological activity compared to other pyrimidine derivatives .
Properties
CAS No. |
6275-98-5 |
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Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
pentyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C10H15N3O4/c1-2-3-4-5-17-10(16)12-7-6-11-9(15)13-8(7)14/h6H,2-5H2,1H3,(H,12,16)(H2,11,13,14,15) |
InChI Key |
RRGHXCYVWFZANK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=CNC(=O)NC1=O |
Origin of Product |
United States |
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